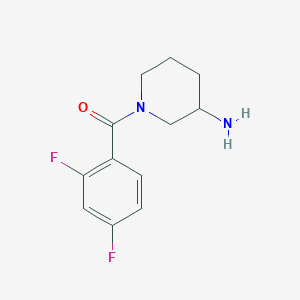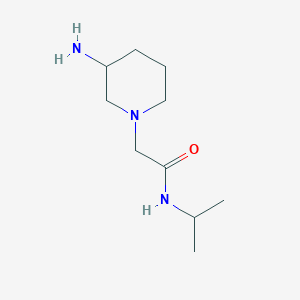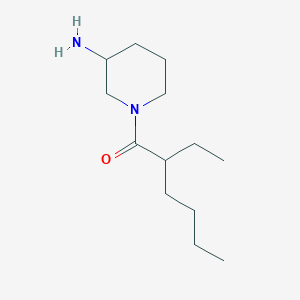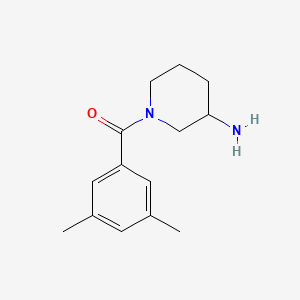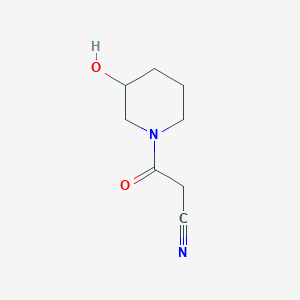
3-(3-ヒドロキシピペリジン-1-イル)-3-オキソプロパンニトリル
概要
説明
3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile is a chemical compound that features a piperidine ring, a hydroxyl group, and a nitrile group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design .
科学的研究の応用
3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
生化学分析
Biochemical Properties
3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can modulate the activity of the kinases, thereby affecting downstream signaling pathways. Additionally, 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile can bind to specific receptors on cell membranes, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By altering the activity of this pathway, 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile can impact cell growth and survival. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile can activate or inhibit gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the levels of specific proteins, thereby influencing cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can affect the overall metabolic balance within cells, influencing cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by membrane transporters, influencing its localization and accumulation within specific cellular compartments . Additionally, binding proteins can sequester 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile, modulating its availability and activity within cells .
Subcellular Localization
The subcellular localization of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . These localization mechanisms ensure that 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile exerts its effects in the appropriate cellular context, influencing processes such as gene expression and energy metabolism .
準備方法
The synthesis of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile typically involves the formation of the piperidine ring followed by the introduction of the hydroxyl and nitrile groups. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of hydroxyl and nitrile groups through specific reagents and reaction conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .
化学反応の分析
3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
類似化合物との比較
3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperidinones: Compounds with a carbonyl group attached to the piperidine ring.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
The uniqueness of 3-(3-Hydroxypiperidin-1-yl)-3-oxopropanenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c9-4-3-8(12)10-5-1-2-7(11)6-10/h7,11H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPULZPYTHAGAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)
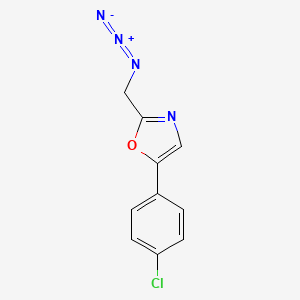
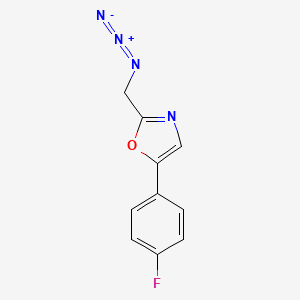
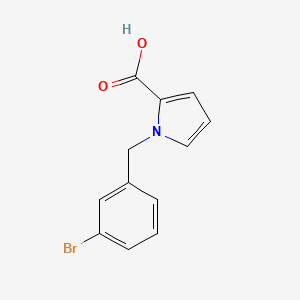
![[1-(2-Aminophenyl)piperidin-2-yl]methanol](/img/structure/B1464406.png)
![1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1464408.png)
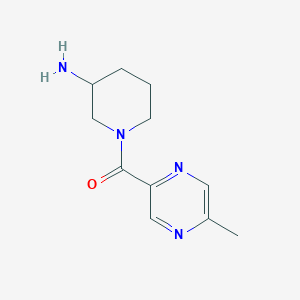
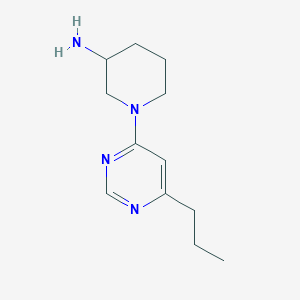
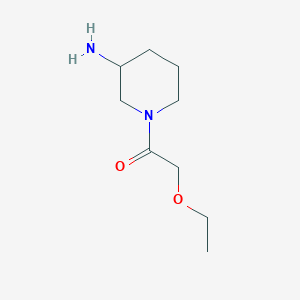
![6-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1464418.png)
